molecular formula C25H27N B2491666 N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine CAS No. 944418-46-6

N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B2491666
CAS No.: 944418-46-6
M. Wt: 341.498
InChI Key: NVCQMRCDIJQSAP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-tert-butylphenyl)-9,9-dimethylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N/c1-24(2,3)17-10-12-18(13-11-17)26-19-14-15-21-20-8-6-7-9-22(20)25(4,5)23(21)16-19/h6-16,26H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCQMRCDIJQSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination with Aryl Bromides

The most widely documented method involves Buchwald-Hartwig amination between 9,9-dimethyl-9H-fluoren-2-amine and 4-tert-butylbromobenzene. A representative procedure from Ambeed employs:

  • Catalyst : Bis(tri-tert-butylphosphine)palladium(0) (0.5 g, 0.98 mmol)
  • Base : Sodium tert-butoxide (11.3 g, 117.6 mmol)
  • Solvent : Toluene (200 mL)
  • Conditions : Reflux under nitrogen for 3 hours

Workup includes concentration under reduced pressure and silica gel column chromatography (0–8% methanol/dichloromethane), yielding 31.9 g (31.9% yield) of the target compound. This method prioritizes air-sensitive conditions due to the palladium catalyst’s oxygen sensitivity.

Alternative Palladium Complexes

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with tri-tert-butylphosphine demonstrates improved efficiency in a toluene system:

Parameter Value
Catalyst loading 0.4 g Pd₂(dba)₃ (0.4 mmol)
Ligand Tri-tert-butylphosphine
Temperature 100°C (reflux)
Reaction time 20 hours
Yield 86%

The extended reaction time compensates for lower catalyst activity compared to bis-phosphine complexes.

Solvent and Base Optimization

Solvent Effects

Toluene emerges as the preferred solvent across multiple protocols, balancing substrate solubility and catalyst stability. Polar aprotic solvents like DMF reduce yields due to side reactions with tertiary amines.

Base Selection

Sodium tert-butoxide outperforms potassium carbonate in deprotonating the amine nucleophile:

Base Yield (%) Reaction Time (h)
Sodium tert-butoxide 86 20
Potassium carbonate 79 24

The stronger basicity of NaOt-Bu accelerates oxidative addition but requires rigorous moisture control.

Workup and Purification Strategies

Chromatographic Purification

Post-reaction mixtures are typically purified via:

  • Aqueous extraction : Ethyl acetate/water partitioning removes inorganic salts.
  • Column chromatography : Silica gel with methanol/dichloromethane gradients (0–8%) achieves >98% purity.

Recrystallization

Dichloromethane/n-heptane systems produce pale yellow crystals with LC purity >99.95%. This method avoids time-consuming chromatography but requires precise solvent ratios.

Scalability and Industrial Adaptations

Bulk Synthesis

A scaled-up protocol uses:

  • Substrate : 82.8 mmol 2-bromo-7-adamantyl-9,9-dimethylfluorene
  • Catalyst : Pd₂dba₃ (0.828 mmol)
  • Additive : SPhos ligand (1.656 mmol)
  • Yield : 53% after recrystallization

While lower in yield, this method reduces catalyst costs for kilogram-scale production.

Temperature Control

Elevated temperatures (105–110°C) in toluene accelerate coupling but risk decomposition above 110°C. Optimal reflux conditions balance reaction rate and product stability.

Comparative Analysis of Methods

Table 1 summarizes key preparation routes:

Method Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Buchwald-Hartwig Pd(P(t-Bu)₃)₂ NaOt-Bu Toluene 105 3 31.9
Pd₂(dba)₃/SPhos Tris(dibenzylideneacetone) KtOBu Toluene 100 20 86
Adamantyl derivative Pd₂dba₃ NaOt-Bu Toluene 105 10 53

Mechanistic Considerations

The reaction proceeds through a standard palladium cycle:

  • Oxidative addition : Aryl bromide reacts with Pd⁰ to form Pdᴵᴵ complex.
  • Ligand exchange : Amine coordinates to palladium center.
  • Reductive elimination : C–N bond formation releases product and regenerates Pd⁰.

Steric hindrance from the tert-butyl group necessitates bulky ligands (e.g., SPhos) to prevent β-hydride elimination.

Chemical Reactions Analysis

Types of Reactions: N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Materials Science

This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for use as an electron transport layer or a hole transport layer in these devices. Research indicates that incorporating N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine into device architectures improves efficiency and stability due to its favorable energy levels and charge mobility characteristics.

Organic Electronics

This compound has been studied for its role as a dopant in organic semiconductors. The compound enhances the electrical conductivity of polymer matrices when used as a dopant, leading to improved performance in electronic applications such as field-effect transistors (FETs) and sensors.

Medicinal Chemistry

In medicinal chemistry, the compound's amine functionality allows it to act as a precursor for various bioactive molecules. Studies have shown that derivatives of this compound exhibit promising activity against certain types of cancer cells and may serve as potential leads for drug development. The structural modifications can lead to enhanced pharmacological properties.

Case Study 1: OLED Performance Enhancement

A study published in the Journal of Materials Chemistry demonstrated that incorporating this compound into OLED structures significantly improved device efficiency by optimizing charge transport mechanisms. The results indicated an increase in luminous efficacy by up to 30% compared to traditional materials used in similar configurations.

Case Study 2: Organic Photovoltaic Devices

In research conducted by Liu et al., this compound was evaluated as an electron transport material in bulk heterojunction solar cells. The findings revealed that devices employing this compound exhibited enhanced power conversion efficiencies due to improved charge separation and transport dynamics.

Mechanism of Action

The mechanism of action of N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Modifications

Compound 1 : 9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine
  • CAS : 479093-25-9
  • Molecular Formula : C₂₂H₂₁N
  • Molecular Weight : 299.42 g/mol
  • Key Differences :
    • Substituent: 4-methylphenyl group instead of 4-(tert-butyl)phenyl.
    • Impact: Reduced steric bulk compared to the tert-butyl derivative, leading to lower thermal stability and higher crystallinity.
  • Applications : Used in material science for synthesizing fluorescent dyes and charge-transport materials .
Compound 2 : PCBBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine)
  • CAS : 1354653-33-0
  • Molecular Formula : C₄₃H₃₃N₂
  • Molecular Weight : 577.74 g/mol
  • Key Differences :
    • Incorporates a biphenyl-carbazole moiety, enhancing π-conjugation and charge-transport properties.
    • Higher molecular weight and extended aromatic system improve hole-transport efficiency in OLEDs.
  • Applications : Widely utilized as a hole-transport layer (HTL) in high-efficiency OLED devices .

Functional Group Additions

Compound 3 : N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine
  • CAS : 2209040-18-4
  • Molecular Formula : C₆₁H₄₅NSi
  • Molecular Weight : 820.10 g/mol
  • Key Differences :
    • Triphenylsilyl and biphenyl groups introduce steric hindrance and electronic effects, enhancing fluorescence quantum yield.
    • Larger molecular structure reduces solubility but improves stability in solid-state applications.
  • Applications : Fluorescent probes in bioimaging and optoelectronic materials .

Hybrid Structural Derivatives

Compound 4 : 7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA)
  • Molecular Formula : C₄₇H₃₂N₂
  • Molecular Weight : 624.78 g/mol
  • Key Differences :
    • Spirobi[fluoren] core combined with carbazole groups creates bipolar charge-transport properties.
    • Superior device performance in red phosphorescent OLEDs (e.g., 21.8 lm/W efficiency) compared to conventional hosts like CBP .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications References
Target Compound C₂₅H₂₇N 341.49 4-(tert-Butyl)phenyl OLEDs, Research
9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine C₂₂H₂₁N 299.42 4-Methylphenyl Fluorescent Materials
PCBBiF C₄₃H₃₃N₂ 577.74 Biphenyl-carbazole OLED Hole-Transport Layers
CAS 2209040-18-4 C₆₁H₄₅NSi 820.10 Triphenylsilyl-biphenyl Fluorescent Probes, Optoelectronics
CzFA C₄₇H₃₂N₂ 624.78 Spirobi[fluoren]-carbazole High-Efficiency Red OLEDs

Research Findings and Performance Metrics

Thermal Stability :

  • The tert-butyl group in the target compound increases decomposition temperature (>300°C) compared to the methyl-substituted analogue (decomposition at ~250°C) .
  • Triphenylsilyl derivatives (e.g., CAS 2209040-18-4) exhibit even higher thermal stability (>400°C) due to rigid aromatic systems .

Charge Transport Efficiency :

  • PCBBiF demonstrates superior hole mobility (10⁻³ cm²/V·s) compared to the target compound (10⁻⁴ cm²/V·s), attributed to its extended π-conjugation .

Device Performance :

  • CzFA-based OLEDs achieve a maximum power efficiency of 21.8 lm/W, outperforming CBP-based devices (13.7 lm/W) .
  • The target compound’s moderate efficiency (~15 lm/W) makes it suitable for cost-sensitive applications .

Biological Activity

N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine (CAS: 944418-46-6) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H27N, with a molecular weight of 341.5 g/mol. The compound features a fluorenamine core, which is known for its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of several derivatives, including the target compound, reported significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong antimicrobial potential.

CompoundMIC (mg/mL)Bacterial Strain
This compound0.156Staphylococcus aureus ATCC 1026
Control (DMSO)>1.0Staphylococcus aureus ATCC 1026

This data suggests that the compound effectively inhibits bacterial growth, particularly in planktonic states and biofilm formations .

Anticancer Activity

In addition to its antibacterial properties, preliminary studies have indicated that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fluorenamine structure contributes to its ability to interact with cellular targets involved in growth regulation and apoptosis.

Case Studies

  • Antibacterial Efficacy : A case study focusing on the compound's effect on biofilm-forming bacteria demonstrated that at a concentration of 50 μM, the compound reduced biofilm formation by approximately 70%, showcasing its potential as an anti-biofilm agent .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 24 hours of exposure .

Q & A

Basic: What synthetic strategies are optimal for preparing N-[4-(tert-Butyl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine with high purity?

Answer:
The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling reactions. A standard protocol involves reacting 9,9-dimethylfluoren-2-amine with 4-(tert-butyl)phenyl bromide under palladium catalysis (e.g., Pd(OAc)₂) in the presence of ligands like Xantphos and a base (e.g., Cs₂CO₃) in toluene at 110°C for 24–48 hours . Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) yields >95% purity. NMR and mass spectrometry are critical for confirming structural integrity .

Basic: How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?

Answer:
The tert-butyl substituent introduces steric hindrance, reducing nucleophilic attack at the para position while stabilizing the aromatic system via electron-donating inductive effects. This combination enhances thermal stability and modulates electronic properties (e.g., HOMO-LUMO gaps), making the compound suitable for optoelectronic applications. Computational DFT studies and X-ray crystallography (where available) are recommended to quantify these effects .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Answer:
Discrepancies in NMR splitting (e.g., unexpected multiplicity in aromatic protons) often arise from dynamic effects like restricted rotation of the tert-butyl group or solvent-dependent aggregation. To mitigate:

  • Use high-field NMR (≥500 MHz) and variable-temperature experiments to identify rotational barriers.
  • Compare with crystallographic data (e.g., C–C bond angles from X-ray structures) to validate spatial arrangements .
  • Employ deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced conformational changes .

Advanced: What methodologies are effective for studying charge transport properties in thin-film applications of this compound?

Answer:
For optoelectronic applications (e.g., OLEDs):

  • Cyclic Voltammetry (CV): Determine oxidation/reduction potentials to estimate HOMO (-5.2 eV to -5.5 eV) and LUMO (-2.3 eV to -2.6 eV) levels .
  • Time-Resolved Microwave Conductivity (TRMC): Measure charge carrier mobility in thin films.
  • Atomic Force Microscopy (AFM): Correlate surface morphology (e.g., grain boundaries) with device performance .

Advanced: How does crystallization solvent choice impact the compound’s polymorphic forms and electronic behavior?

Answer:
Polymorphism is influenced by solvent polarity and evaporation rates:

  • Non-polar solvents (hexane): Favor dense packing with π-π stacking (interplanar distance ~3.4 Å), enhancing charge transport.
  • Polar solvents (THF): Induce twisted conformations, increasing photoluminescence quantum yield (PLQY) but reducing conductivity .
    Validate using single-crystal X-ray diffraction (SCXRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) .

Basic: What analytical techniques are critical for verifying the absence of byproducts (e.g., dealkylated species) in synthesized batches?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 396.23).
  • HPLC-PDA: Detect trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients.
  • Differential Scanning Calorimetry (DSC): Identify melting point deviations (>2°C) indicative of contamination .

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